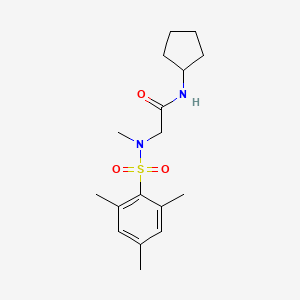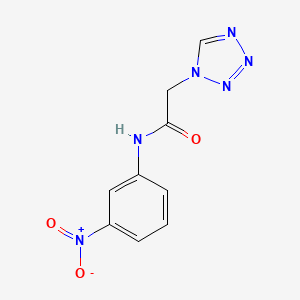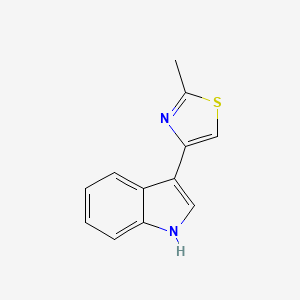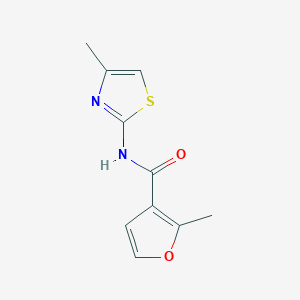
2-acetyl-1-methyl-1H-indol-3-yl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-1-methyl-1H-indol-3-yl 2-furoate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of indole, a heterocyclic organic compound that is found in many natural products. The synthesis of this compound has been achieved using various methods, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of 2-acetyl-1-methyl-1H-indol-3-yl 2-furoate has been investigated in detail. The compound has been shown to bind to DNA through intercalation, which is the insertion of the compound between the base pairs of the DNA helix. This binding leads to a conformational change in the DNA, which can affect DNA replication and transcription. Additionally, the compound has been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a key process in tumor growth. The compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-acetyl-1-methyl-1H-indol-3-yl 2-furoate in lab experiments is its fluorescent properties, which make it a useful tool for studying DNA interactions. Additionally, the compound has been shown to have potent anti-cancer activity, making it a potential candidate for future cancer therapies. However, one of the limitations of using the compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are many potential future directions for the study of 2-acetyl-1-methyl-1H-indol-3-yl 2-furoate. One direction is the development of new cancer therapies based on the compound's anti-cancer activity. Another direction is the development of new fluorescent probes for the detection of DNA based on the compound's fluorescent properties. Additionally, the compound's anti-inflammatory effects could be further studied for their potential applications in the treatment of inflammatory diseases. Finally, the compound's mechanism of action could be further investigated to better understand its interactions with DNA and other biomolecules.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. The compound has been shown to have potent anti-cancer activity, making it a potential candidate for future cancer therapies. Additionally, the compound's fluorescent properties make it a useful tool for studying DNA interactions. The compound's anti-inflammatory effects could also be further studied for their potential applications in the treatment of inflammatory diseases. There are many potential future directions for the study of this compound, and further research in this area could lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of 2-acetyl-1-methyl-1H-indol-3-yl 2-furoate has been achieved using various methods. One of the most common methods involves the reaction of 2-acetyl-1-methylindole with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography. Another method involves the reaction of 2-acetyl-1-methylindole with furoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
2-acetyl-1-methyl-1H-indol-3-yl 2-furoate has been used in scientific research for a variety of applications. One of the most common applications is as a fluorescent probe for the detection of DNA. The compound has been shown to bind to DNA and emit fluorescence, making it a useful tool for studying DNA interactions. Additionally, the compound has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for future cancer therapies.
Propiedades
IUPAC Name |
(2-acetyl-1-methylindol-3-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-10(18)14-15(21-16(19)13-8-5-9-20-13)11-6-3-4-7-12(11)17(14)2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPGCMWCXBZZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1C)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[benzyl(3-nitrobenzyl)amino]ethanol](/img/structure/B5862367.png)
![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)

![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)


![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)
